molecular formula C21H18Cl2N2O3S B5202571 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide

Cat. No.: B5202571
M. Wt: 449.3 g/mol
InChI Key: ZWJMCFDEDJYWRJ-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is an organic compound characterized by its complex structure, which includes benzyl, methylsulfonyl, and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide typically involves multiple steps:

  • Formation of the Benzyl(methylsulfonyl)amine Intermediate

      Starting Materials: Benzylamine and methylsulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form benzyl(methylsulfonyl)amine.

  • Coupling with 2,5-Dichlorobenzoic Acid

      Starting Materials: Benzyl(methylsulfonyl)amine and 2,5-dichlorobenzoic acid.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the carbonyl group in the benzamide moiety can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions can occur at the benzyl or dichlorophenyl positions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which could be useful in drug development.

    Protein Binding: Investigated for its ability to bind to proteins, affecting their function.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Anticancer Research: Explored for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzyl and dichlorophenyl groups can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[benzyl(methylsulfonyl)amino]-N-(2,4-dichlorophenyl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide
  • 4-[benzyl(methylsulfonyl)amino]-N-(2,5-difluorophenyl)benzamide

Uniqueness

Compared to similar compounds, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its binding affinity and specificity towards certain molecular targets. This positional difference can result in varied biological activities and applications.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-13-17(22)9-12-19(20)23/h2-13H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJMCFDEDJYWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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